Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride
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Overview
Description
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13ClN2O3. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes an oxazole ring, a carboxylate group, and an aminopropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride typically involves the reaction of 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
- Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride
Uniqueness
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the oxazole ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-8(2,9)6-5(4-13-10-6)7(11)12-3;/h4H,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKHCBATDJJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC=C1C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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